

Eudragit RS vs. Eudragit RL: A Technical Guide to Water Permeability Characteristics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Eudragit RS
Cat. No.:	B1200404

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This technical guide provides an in-depth analysis of the water permeability characteristics of two widely used cationic polymethacrylate copolymers, **Eudragit RS** and Eudragit RL. Designed for researchers, scientists, and professionals in drug development, this document elucidates the fundamental differences in their chemical structure, explores the resulting variations in water permeability, and provides detailed experimental protocols for characterization.

Executive Summary

Eudragit RS and Eudragit RL are key functional polymers in the pharmaceutical industry, primarily used for creating sustained-release drug delivery systems. Their efficacy in controlling drug release is intrinsically linked to their permeability to water. The primary differentiator between these two polymers is the concentration of quaternary ammonium groups in their structure. Eudragit RL possesses a higher concentration of these hydrophilic groups, rendering it significantly more permeable to water than **Eudragit RS**. This guide will quantitatively and qualitatively explore this critical difference.

Chemical Structure and a-Permeability Mechanism

Eudragit RS and RL are copolymers derived from acrylic and methacrylic acid esters. Their backbones are chemically similar, but they differ in the molar ratio of their functional quaternary

ammonium groups. These groups are present as salts (typically chloride) and are crucial for the polymers' permeability characteristics.

- Eudragit RL (Retard L): Contains a higher proportion of quaternary ammonium groups (approximately 8.8-12%).
- **Eudragit RS** (Retard S): Contains a lower proportion of quaternary ammonium groups (approximately 4.5-6.8%).

The higher density of cationic quaternary ammonium groups in Eudragit RL leads to stronger electrostatic repulsion between polymer chains and a greater affinity for water molecules. This facilitates the ingress of water, causing the polymer matrix to swell and forming hydrophilic channels through which water and dissolved substances can permeate. Consequently, Eudragit RL is classified as a high-permeability polymer, while **Eudragit RS** is considered a low-permeability polymer. The permeability of both polymers is generally independent of pH within the physiological range of the gastrointestinal tract.

Below is a diagram illustrating the relationship between the chemical structure and water permeability.

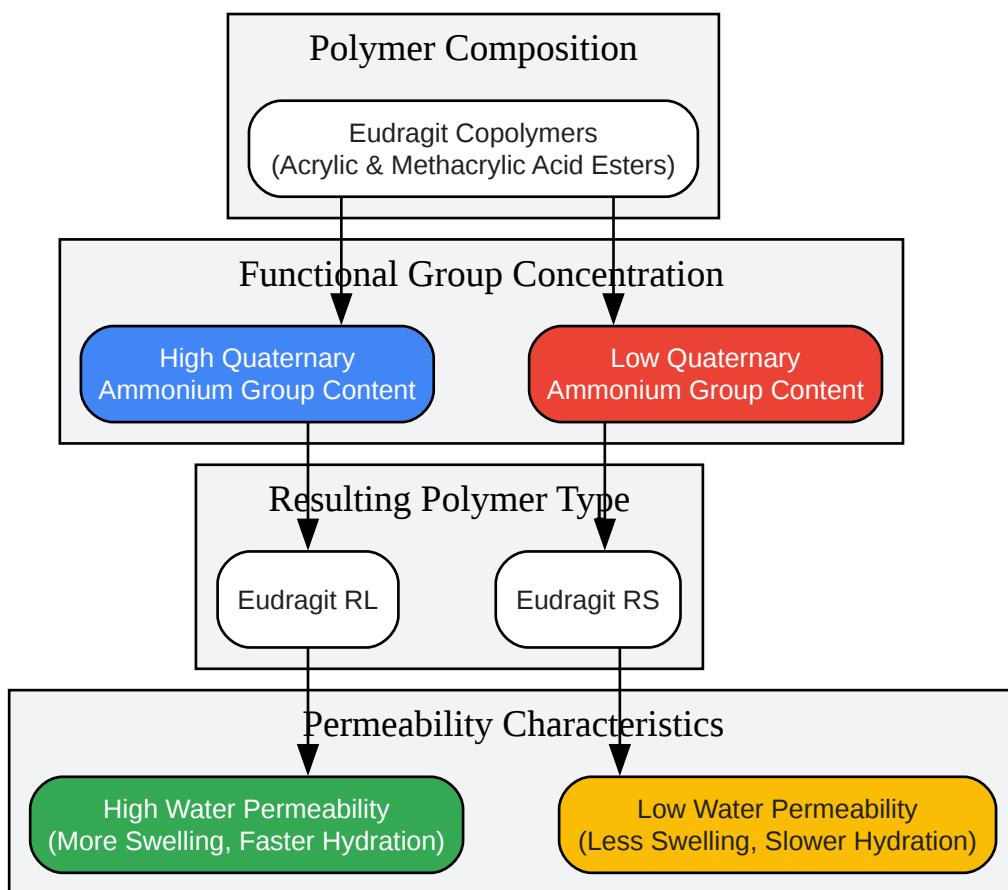
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Fig. 1: Relationship between polymer composition and water permeability.

Quantitative Permeability Data

The difference in the concentration of quaternary ammonium groups directly translates to measurable differences in water uptake and permeability. While exact values can vary based on experimental conditions (e.g., plasticizer type and concentration, film thickness, temperature, and ionic strength of the medium), the general trend is consistently observed. Eudragit RL consistently exhibits higher water uptake and a greater water vapor transmission rate (WVTR) compared to **Eudragit RS**.

Parameter	Eudragit RL	Eudragit RS	Key Influencing Factor
Quaternary Ammonium Groups	High (~10%)	Low (~5%)	Polymer Synthesis
Water Uptake / Swelling	High	Low	Higher content of hydrophilic groups in RL promotes greater water absorption.
Water Vapor Transmission Rate (WVTR)	High	Low	Increased water uptake in RL creates more channels for vapor diffusion.
Drug Permeability (for hydrophilic drugs)	High	Low	The rate of drug release is often correlated with the water permeability of the polymer film.

Note: The values presented are relative. Specific quantitative data should be generated based on the detailed experimental protocols provided in the subsequent sections, as they are highly dependent on the formulation and testing conditions.

Experimental Protocols

To accurately characterize and compare the water permeability of **Eudragit RS** and RL films, standardized experimental procedures are essential. The following are detailed methodologies for key experiments.

Preparation of Polymer Free Films

A prerequisite for any permeability testing is the creation of uniform, solvent-free polymer films.

Methodology (Solvent Casting):

- Prepare a 10% (w/v) solution of **Eudragit RS** or RL polymer in a suitable solvent system (e.g., a 9:1 ratio of isopropyl alcohol to distilled water).
- Incorporate a plasticizer, such as triethyl citrate (TEC) or dibutyl phthalate (DBP), at a concentration of 10-20% (w/w of the dry polymer) to ensure film flexibility and prevent brittleness.
- Stir the mixture until the polymer and plasticizer are fully dissolved.
- Pour a defined volume of the polymer solution into a level glass petri dish or onto a mercury substrate.
- Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at room temperature) for 24-48 hours.
- Once the film is formed, place it in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for at least 24 hours to remove any residual solvent.
- Carefully peel the film from the substrate and store it in a desiccator until testing.

Water Uptake (Swelling) Study (Based on ASTM D570)

This gravimetric method quantifies the amount of water absorbed by the polymer film.

Methodology:

- Cut circular samples of the polymer film with a known diameter (e.g., 2 cm).
- Dry the samples in an oven at 50°C for 24 hours to ensure the removal of any absorbed moisture.
- After drying, place the samples in a desiccator to cool to room temperature.
- Weigh each sample accurately to obtain the initial dry weight (W_d).
- Immerse the samples in a beaker containing distilled water maintained at a constant temperature (e.g., 37°C).

- At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a sample from the water.
- Quickly blot the surface of the film with a lint-free filter paper to remove excess surface water.
- Immediately weigh the swollen sample to obtain the wet weight (W_w).
- Calculate the percentage of water uptake at each time point using the following equation:
$$\text{Water Uptake (\%)} = [(W_w - W_d) / W_d] \times 100$$
- Continue the measurements until the weight of the film becomes constant, indicating that equilibrium swelling has been reached.

Water Vapor Transmission Rate (WVTR) (Based on ASTM E96 - Cup Method)

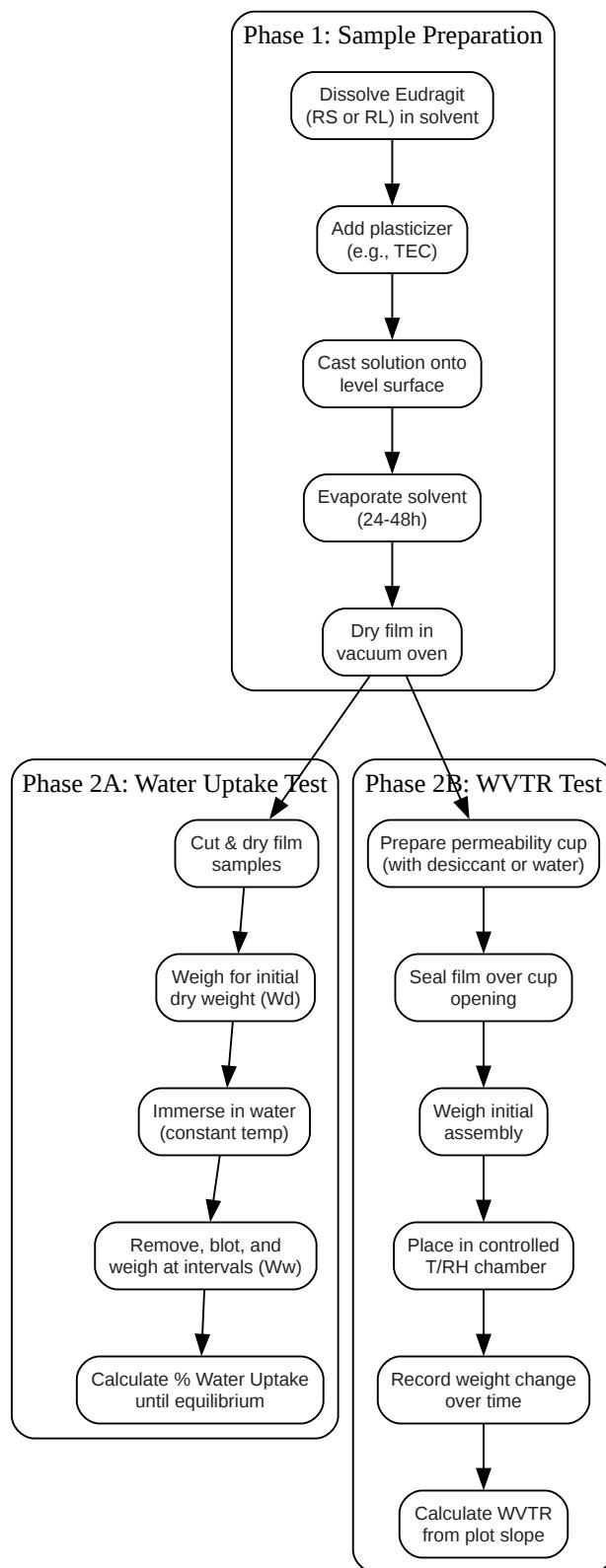
This method determines the rate at which water vapor permeates through the polymer film.

Methodology:

- Prepare test cups (permeability cups), which are shallow dishes that can be hermetically sealed.
- Place a desiccant (e.g., anhydrous calcium chloride) or distilled water into the test cup, filling it to a specified level.
- Cut a sample of the polymer film large enough to cover the opening of the cup.
- Seal the film over the mouth of the cup using a gasket and a sealing ring, ensuring an airtight seal. The side of the film exposed to the controlled atmosphere should be consistent.
- Weigh the entire assembly (cup + contents + film) accurately.
- Place the assembly into a controlled environment chamber with a constant temperature (e.g., 25°C or 37°C) and relative humidity (e.g., 75% RH).
- Record the weight of the assembly at regular time intervals. The weight will increase if a desiccant is used (water vapor enters) or decrease if water is used (water vapor exits).

- Plot the weight change versus time. After an initial equilibration period, the relationship should be linear.
- The slope of the linear portion of the graph represents the rate of water vapor transmission.
- Calculate the WVTR using the following formula: $\text{WVTR (g/m}^2\text{-day)} = (\text{G} / \text{t}) / \text{A}$ Where:
 - G/t is the rate of weight change (slope of the plot, in g/day)
 - A is the area of the exposed film surface (in m^2)

The following diagram outlines a typical workflow for these permeability experiments.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com